1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide
Description
The compound 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide features a piperidine-4-carboxamide backbone linked via a carbonyl group to a substituted phenyl ring. The phenyl substituents include 3,4-dimethyl groups and a 1H-tetrazole ring at position 2.
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
1-[3,4-dimethyl-2-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c1-10-3-4-13(14(11(10)2)22-9-18-19-20-22)16(24)21-7-5-12(6-8-21)15(17)23/h3-4,9,12H,5-8H2,1-2H3,(H2,17,23) |
InChI Key |
MQMHYPFZRVBBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a reductive amination process.
Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, especially with halogenated reagents, leading to the formation of substituted tetrazoles.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts like palladium or platinum.
Scientific Research Applications
1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-{[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide with structurally analogous piperidine-4-carboxamide derivatives:
Structural and Functional Insights:
Core Backbone vs. Substituent Diversity: The target compound shares the piperidine-4-carboxamide core with other analogs but distinguishes itself with a 3,4-dimethyl-2-tetrazolylphenyl substituent. In contrast, the SARS-CoV-2 inhibitors in Scheme 6 feature bulky naphthalene-ethyl groups, which may enhance hydrophobic interactions but reduce solubility. para) may alter binding orientation.
However, this could also elevate metabolic instability . The sulfonyl group in the Enamine Ltd compound introduces polarity, which may enhance aqueous solubility but reduce membrane permeability relative to the target compound.
Biological Activity: While the Scheme 6 compounds demonstrate "acceptable" SARS-CoV-2 inhibition , the target compound’s bioactivity remains unverified. Its tetrazole and dimethyl groups may favor interactions with cysteine proteases or angiotensin-converting enzyme 2 (ACE2), analogous to known antiviral scaffolds. The Enamine Ltd compound lacks reported activity, emphasizing its role as a synthetic intermediate rather than a therapeutic candidate.
Research Findings and Hypotheses
- The dimethyl substituents could stabilize hydrophobic pockets in enzyme active sites.
- Scheme 6 Compounds : The naphthalene moiety may contribute to π-π stacking with viral spike proteins, but the absence of tetrazole could limit competitive inhibition efficiency .
- Enamine Ltd Compound : The para-tetrazolylphenyl group may serve as a versatile pharmacophore for further derivatization, though its sulfonyl group could introduce steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
